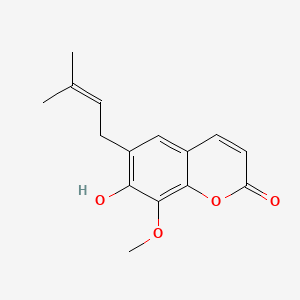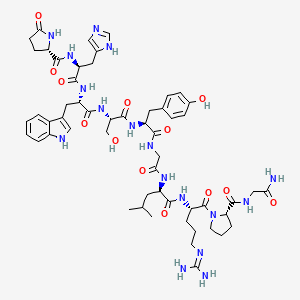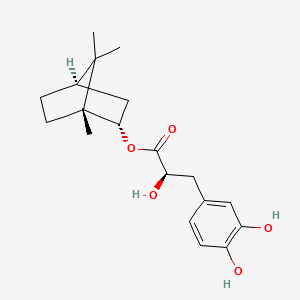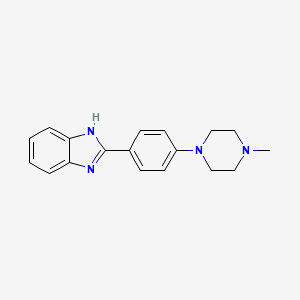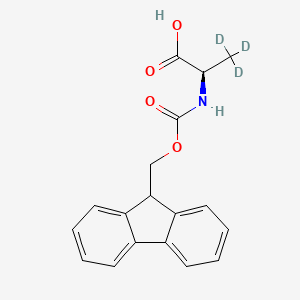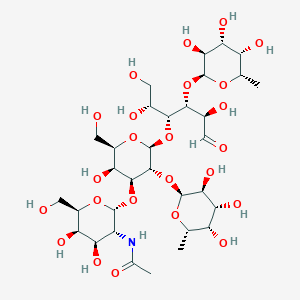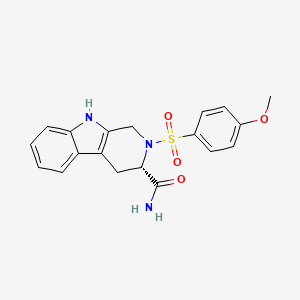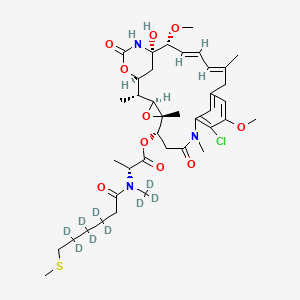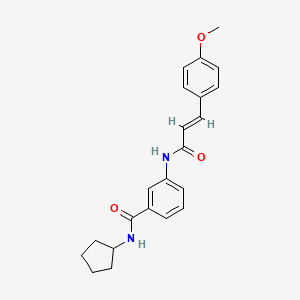
Menin-MLL inhibitor 24
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Menin-MLL inhibitor 24 is a small molecule inhibitor designed to disrupt the interaction between menin and mixed-lineage leukemia (MLL) fusion proteinsBy inhibiting this interaction, this compound aims to reverse the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for treating acute myeloid leukemia (AML) and other related cancers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Menin-MLL inhibitor 24 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. Common reagents used in these reactions include organic solvents, bases, acids, and catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific reaction times to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and process intensification are employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Menin-MLL inhibitor 24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
科学的研究の応用
Menin-MLL inhibitor 24 has a wide range of scientific research applications, including:
作用機序
Menin-MLL inhibitor 24 exerts its effects by binding to the menin protein, thereby preventing its interaction with MLL fusion proteins. This disruption inhibits the recruitment of MLL fusion proteins to target gene promoters, leading to the downregulation of oncogenic gene expression. The compound specifically targets the menin-MLL interaction, which is essential for the leukemogenic activity of MLL fusion proteins. By blocking this interaction, this compound promotes the differentiation and apoptosis of leukemia cells .
類似化合物との比較
Menin-MLL inhibitor 24 is part of a broader class of menin inhibitors, including compounds such as SNDX-5613 (revumenib) and KO-539 (ziftomenib). These inhibitors share a common mechanism of action but differ in their chemical structures, binding affinities, and pharmacokinetic properties. This compound is unique in its specific binding mode and high potency, making it a valuable tool for studying menin-MLL interactions and developing targeted therapies .
List of Similar Compounds
- SNDX-5613 (revumenib)
- KO-539 (ziftomenib)
- MI-503
- DS-1594a
This compound represents a promising therapeutic strategy for targeting menin-MLL interactions in acute leukemias. Its unique properties and wide range of applications make it a valuable compound for scientific research and drug development.
特性
CAS番号 |
2654081-35-1 |
|---|---|
分子式 |
C32H50FN7O3 |
分子量 |
599.8 g/mol |
IUPAC名 |
N-ethyl-5-fluoro-2-[[5-[2-[(3R)-6-[2-methoxyethyl(methyl)amino]-2-methylhexan-3-yl]-2,7-diazaspiro[3.4]octan-7-yl]-1,2,4-triazin-6-yl]oxy]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C32H50FN7O3/c1-8-40(24(4)5)31(41)26-18-25(33)11-12-28(26)43-30-29(34-22-35-36-30)38-15-13-32(19-38)20-39(21-32)27(23(2)3)10-9-14-37(6)16-17-42-7/h11-12,18,22-24,27H,8-10,13-17,19-21H2,1-7H3/t27-/m1/s1 |
InChIキー |
PDUGAXSIWNMIBQ-HHHXNRCGSA-N |
異性体SMILES |
CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)[C@H](CCCN(C)CCOC)C(C)C |
正規SMILES |
CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)C(CCCN(C)CCOC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)
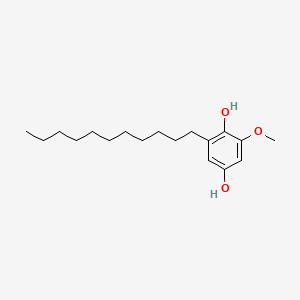
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)
